molecular formula C13H13F4N5 B7151073 6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine

6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine

Cat. No.: B7151073
M. Wt: 315.27 g/mol
InChI Key: DVXXDMAZIPDBHG-UHFFFAOYSA-N
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Description

6-Fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine is a synthetic organic compound, belonging to the category of heterocyclic aromatic amines. Its complex structure involves multiple functional groups including fluorine and trifluoromethyl groups, making it intriguing for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine typically involves a multi-step organic synthesis starting from commercially available precursors. Key synthetic steps may include:

  • Formation of the triazolopyridine core through cyclization reactions.

  • Introduction of fluorine atoms via nucleophilic substitution.

  • Coupling reactions to attach the pyridine ring.

Industrial Production Methods

Industrial synthesis of this compound would likely utilize optimized versions of the lab-scale reactions, emphasizing efficiency and yield. Catalytic methods and continuous flow chemistry could be employed to streamline production and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can involve the oxidation of the pyridine ring, leading to various oxidized derivatives.

  • Reduction: : Reduction of functional groups such as the nitro group on the pyridine ring if present.

  • Substitution: : Nucleophilic and electrophilic substitution reactions due to the presence of fluorine and trifluoromethyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Use of reducing agents such as hydrogen gas with a palladium catalyst.

  • Substitution: : Reagents like lithium diisopropylamide (LDA) for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions but can include various substituted derivatives and oxidized or reduced forms of the parent compound.

Scientific Research Applications

6-Fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine finds its applications in several fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological systems, potentially affecting cellular pathways.

  • Medicine: : Investigated for its potential therapeutic properties, possibly as an enzyme inhibitor or receptor modulator.

  • Industry: : May be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound’s mechanism of action is influenced by its ability to interact with specific molecular targets in biological systems. This may involve binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can significantly affect its binding affinity and metabolic stability, leading to distinctive biological effects.

Comparison with Similar Compounds

Compared to other similar compounds:

  • It may have unique binding properties due to its specific structure.

  • The trifluoromethyl group can enhance its metabolic stability and membrane permeability.

  • Similar compounds include other fluorinated heterocycles and triazolopyridines, which may share some, but not all, properties.

This compound stands out due to its intricate structure and the potential for diverse applications across multiple fields of research and industry.

Properties

IUPAC Name

6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N5/c14-9-2-1-3-10(19-9)18-6-12-21-20-11-5-4-8(7-22(11)12)13(15,16)17/h1-3,8H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXDMAZIPDBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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